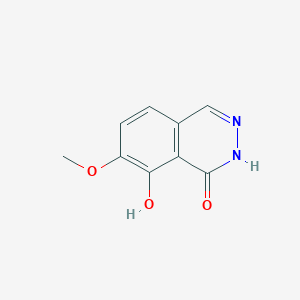
8-Hydroxy-7-methoxyphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Hydroxy-7-methoxyphthalazin-1(2H)-one is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-Hydroxy-7-methoxyphthalazin-1(2H)-one is a phthalazine derivative that has garnered attention in recent years due to its diverse biological activities, particularly in cancer therapy and other medical applications. This article explores the compound's biological activity, synthesizing findings from various studies, including in vitro assays, structure-activity relationships (SAR), and potential mechanisms of action.
Synthesis and Structure
The synthesis of this compound typically involves the modification of phthalazine derivatives through various chemical reactions, including hydrazinolysis and azide coupling techniques. The compound's structure features a hydroxyl group and a methoxy group that contribute to its biological properties.
Anticancer Activity
Numerous studies have investigated the anticancer potential of phthalazine derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Assays : In vitro assays against the NCI 60 cell panel revealed that several phthalazine derivatives exhibited broad-spectrum cytotoxic activity. For example, derivatives similar to this compound showed growth inhibition percentages exceeding 90% across multiple cancer types, including leukemia and breast cancer .
| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 0.57 | 98.2 |
| Similar Derivative | HCT-116 (colon cancer) | 0.32 | 95.0 |
| Similar Derivative | A549 (lung cancer) | 1.58 | 90.0 |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 . This suggests a potential for therapeutic applications in oncology.
- VEGFR Inhibition : Certain derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis. For instance, one study reported an IC50 value of 17.8 μM for VEGFR inhibition .
Other Biological Activities
Beyond anticancer properties, phthalazine derivatives are also noted for other pharmacological effects:
- Cardiotonic Activity : Some derivatives exhibit cardiotonic effects comparable to established drugs like amrinone, indicating potential applications in cardiovascular medicine .
- Antidiabetic Properties : Compounds related to this class have been studied for their ability to inhibit aldose reductase, suggesting a role in diabetes management .
Case Studies
Several case studies highlight the clinical relevance of phthalazine derivatives:
- Breast Cancer Treatment : A case study involving MDA-MB-231 cells demonstrated that treatment with an analogue of this compound led to significant apoptosis induction and cell cycle arrest at the S phase .
- Combination Therapies : Research indicates that combining phthalazine derivatives with other chemotherapeutic agents may enhance their efficacy and reduce resistance in cancer treatment protocols.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
8-hydroxy-7-methoxy-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-3-2-5-4-10-11-9(13)7(5)8(6)12/h2-4,12H,1H3,(H,11,13) |
InChI Key |
YMYFGUWFVIREHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NNC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















